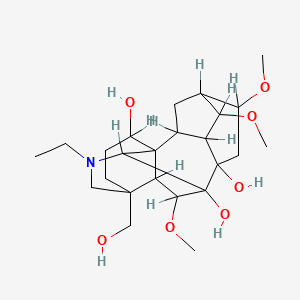

Gigactonine

Description

Properties

CAS No. |

65967-20-6 |

|---|---|

Molecular Formula |

C24H39NO7 |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

11-ethyl-13-(hydroxymethyl)-4,6,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |

InChI |

InChI=1S/C24H39NO7/c1-5-25-10-21(11-26)7-6-15(27)23-13-8-12-14(30-2)9-22(28,16(13)17(12)31-3)24(29,20(23)25)19(32-4)18(21)23/h12-20,26-29H,5-11H2,1-4H3 |

InChI Key |

DKODPYKVVJKLFU-UHFFFAOYSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)CO |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)CO |

Synonyms |

gigactonine |

Origin of Product |

United States |

Isolation and Source Elucidation of Gigactonine

Botanical Sources and Geographic Distribution of Gigactonine-Producing Species

The primary sources of this compound are plants belonging to the genera Aconitum, Delphinium, and Consolida. These genera are widely distributed across the temperate regions of the Northern Hemisphere.

The genus Aconitum, commonly known as monkshood or wolfsbane, comprises over 250 species and is a significant source of this compound. wikipedia.org The compound was first isolated from Aconitum gigas. wikipedia.orgamanote.com Species of this genus are herbaceous perennial plants primarily native to the mountainous regions of the Northern Hemisphere. wikipedia.org

Their distribution is extensive, covering temperate areas of Asia, Europe, and North America. wikipedia.orgnih.gov A significant diversity of Aconitum species is found in East and South-East Asia, with the Hengduan Mountain region in China recognized as a primary center of speciation, hosting 166 recorded species. nih.gov The Himalayan region, including India, Nepal, Pakistan, Bhutan, and Tibet, is also home to numerous species, such as Aconitum heterophyllum and Aconitum balfourii, which grow in alpine and subalpine zones. nih.govnih.gov

This compound has also been isolated from plants in the Delphinium (larkspur) and Consolida genera. researchgate.net Specifically, it has been identified in Delphinium ajacis (often classified as Consolida ajacis). wikipedia.orgwikipedia.org

The Delphinium genus includes about 300 species distributed throughout the temperate zones of the Northern Hemisphere. ox.ac.uk Their range extends from the Mediterranean basin to Japan, Siberia, and North America, with a few species occurring on tropical African mountains. ox.ac.uk The greatest diversity of Delphinium is centered in southwest China and the eastern Himalayas. ox.ac.uk

The genus Consolida consists of approximately 40 species of annual flowering plants native to Western Europe, the Mediterranean, and Asia. wikipedia.org Phylogenetic studies have indicated that Consolida is an annual clade nested within the larger Delphinium genus. wikipedia.orgresearchgate.net

Table 1: Botanical Sources of this compound and Their Geographic Distribution

| Genus | Species Example(s) | Geographic Distribution |

|---|---|---|

| Aconitum | Aconitum gigas | Mountainous and temperate regions of the Northern Hemisphere, including Asia, Europe, and North America. wikipedia.orgnih.gov |

| Delphinium | Delphinium ajacis | Temperate regions of the Northern Hemisphere, with high diversity in southwest China and the Himalayas. ox.ac.uk |

Methodologies for this compound Extraction and Initial Purification

The isolation of this compound from plant material involves a multi-step process that begins with extraction to create a crude mixture of alkaloids, followed by purification to isolate the target compound.

The initial extraction of alkaloids like this compound from plant tissues (such as roots or aerial parts) is typically achieved using solvent-based methods. google.comjocpr.com A common approach involves treating the dried and ground plant material with an alkaline solution, such as aqueous ammonia, to convert the alkaloid salts present in the plant into their free base form. google.comdaneshyari.com

The free alkaloids, which are more soluble in organic solvents, are then extracted using solvents like dichloromethane, chloroform, or ethanol. jocpr.comdaneshyari.com An alternative method involves an initial extraction with acidic water (e.g., a dilute solution of sulfuric or hydrochloric acid) to dissolve the alkaloids as salts. google.comjocpr.com The acidic extract is then basified, causing the alkaloids to precipitate or become extractable into a non-polar organic solvent. google.com These processes yield a crude alkaloid fraction that contains a mixture of compounds, including this compound. u-szeged.hu

Following the initial extraction, the crude alkaloid mixture undergoes purification using various chromatographic techniques to isolate this compound. researchgate.net Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. jsmcentral.org

Column chromatography is a fundamental technique used in this process. For the purification of this compound, stationary phases such as aluminum oxide (Al2O3) and Sephadex LH-20 have been successfully employed. researchgate.netu-szeged.hu The crude extract is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is passed through it, eluting different compounds at different rates. u-szeged.hu Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the desired compound. u-szeged.hu Other advanced chromatographic methods used for the purification of similar alkaloids include reverse-phase flash chromatography, semi-preparative High-Performance Liquid Chromatography (HPLC), and Centrifugal Partition Chromatography (CPC), which offer higher resolution and efficiency. daneshyari.comnih.gov

Table 2: General Methodologies for this compound Extraction and Purification

| Step | Method | Description |

|---|---|---|

| Extraction | Solvent-Based Extraction | Plant material is treated with an alkaline solution and then extracted with an organic solvent (e.g., dichloromethane) to obtain a crude alkaloid mixture. google.comdaneshyari.com |

| Purification | Column Chromatography | The crude extract is separated on a solid stationary phase (e.g., aluminum oxide, Sephadex LH-20) using a liquid mobile phase to isolate fractions containing this compound. researchgate.netu-szeged.hu |

| Further Purification | Advanced Chromatography | Techniques like HPLC and CPC can be used for high-purity isolation of the target alkaloid from the enriched fractions. daneshyari.comnih.gov |

Advanced Structural Characterization of Gigactonine

Spectroscopic Methodologies for Gigactonine Structural Elucidation

The elucidation of this compound's structure relies heavily on a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS) are the primary tools used to piece together the molecular puzzle. nih.govthieme-connect.com These techniques, often used in conjunction, provide complementary information about the molecule's connectivity and composition. acs.orgresearchgate.net

NMR spectroscopy is the cornerstone for determining the structure of complex organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the placement of functional groups. nih.govthieme-connect.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in this process. acs.orgresearchgate.net

One-dimensional NMR provides the foundational data for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides similar information for the carbon atoms. auremn.org

The ¹H NMR spectrum of this compound shows characteristic signals for an N-ethyl group and three methoxy (B1213986) groups. researchgate.net The complete assignment of all proton and carbon signals is essential for a full structural determination. acs.org

The ¹³C NMR spectrum is particularly informative for diterpenoid alkaloids. cdnsciencepub.com It confirms the presence of 19 carbon atoms in the core structure, along with the carbons of the substituents. researchgate.net The chemical shifts of these carbons provide clues about their hybridization and proximity to electronegative atoms like oxygen and nitrogen. oregonstate.edu A detailed analysis of the ¹³C NMR data for this compound and related lycoctonine-type alkaloids has allowed for the revision of some previously reported signal assignments, leading to a more accurate understanding of their structures. acs.orgresearchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Please note that specific chemical shift values can vary slightly depending on the solvent and experimental conditions. The data presented here is a representative compilation from literature sources.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) |

| 1 | 86.4 | 3.82 (d) |

| 2 | 26.3 | 1.95 (m), 2.10 (m) |

| 3 | 34.7 | 2.25 (m), 2.65 (m) |

| 4 | 39.1 | - |

| 5 | 49.2 | 2.55 (d) |

| 6 | 90.5 | 4.05 (d) |

| 7 | 88.3 | 4.21 (s) |

| 8 | 78.0 | - |

| 9 | 51.2 | 3.15 (d) |

| 10 | 45.8 | 2.30 (d) |

| 11 | 50.1 | - |

| 12 | 29.4 | 1.75 (m), 2.05 (m) |

| 13 | 43.6 | 2.85 (t) |

| 14 | 84.1 | 4.85 (d) |

| 15 | 33.8 | 1.60 (m), 1.85 (m) |

| 16 | 82.6 | 4.95 (t) |

| 17 | 62.1 | 3.30 (s) |

| 18 | 77.8 | 3.40 (d), 3.50 (d) |

| 19 | 55.4 | 2.75 (d), 3.10 (d) |

| N-CH₂ | 50.5 | 2.90 (q) |

| N-CH₂-CH₃ | 13.8 | 1.10 (t) |

| 1-OCH₃ | 56.2 | 3.35 (s) |

| 6-OCH₃ | 58.0 | 3.45 (s) |

| 16-OCH₃ | 56.5 | 3.38 (s) |

Source: Compiled from various spectroscopic studies.

While 1D NMR provides a list of ingredients, 2D NMR techniques reveal how they are connected. wikipedia.orgsdsu.edu These experiments correlate signals from different nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, ¹H-¹H COSY experiments help to establish the sequence of protons within the various ring systems of the diterpenoid skeleton. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals directly to the carbon atoms they are attached to. columbia.edu This is a powerful tool for definitively assigning the ¹³C signals based on the already assigned ¹H signals. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is crucial for piecing together the entire carbon skeleton, as it connects quaternary carbons (which have no attached protons) to the rest of the molecule. nih.govresearchgate.net For instance, HMBC correlations can confirm the placement of the methoxy groups by showing a correlation between the methoxy protons and the carbon to which the group is attached. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals protons that are close to each other in space, even if they are not directly connected through bonds. This is vital for determining the stereochemistry of the molecule. researchgate.net In this compound, NOESY experiments help to establish the relative configuration of the various stereocenters by observing spatial correlations between protons on different parts of the ring system. nih.govresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the exact molecular weight of this compound, which allows for the determination of its elemental formula. nih.govresearchgate.net Studies have established the molecular formula of this compound as C₂₄H₃₉NO₇. nih.govthieme-connect.com The high accuracy of this technique is essential for distinguishing between compounds with very similar masses. HRESIMS also reveals characteristic fragmentation patterns, which can provide additional structural information by showing how the molecule breaks apart under specific conditions. researchgate.net

X-ray crystallography is the gold standard for structural determination, providing an unambiguous three-dimensional model of a molecule. While a specific X-ray crystal structure for this compound itself is not widely reported, the structures of many related C19-diterpenoid alkaloids have been confirmed by this method. nih.govhebmu.edu.cn For example, the structure of delsoline, an isomeric methyl derivative of this compound, was confirmed by X-ray crystallography. wikipedia.org These known structures serve as invaluable reference points for confirming the structural and stereochemical assignments of this compound made through NMR and other spectroscopic methods. The structural data from related compounds provide a high degree of confidence in the proposed structure of this compound. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Stereochemical and Configurational Assignments of the this compound Skeleton

The complex, polycyclic skeleton of this compound features numerous stereocenters, making the determination of its absolute configuration a significant challenge. The relative configuration is primarily determined using NOESY experiments, which identify through-space interactions between protons. researchgate.netresearchgate.net For instance, observing a Nuclear Overhauser Effect between two protons indicates they are on the same face of the ring system. By piecing together a network of these correlations, the relative orientation of all substituents on the stereogenic centers can be mapped out. nih.govresearchgate.net The determination of the absolute configuration often relies on comparison with related compounds whose absolute stereochemistry has been unequivocally established, often through X-ray crystallography, or through specific chemical derivatization methods. youtube.comacs.org

Comparative Structural Analysis of this compound with Related Lycoctonine-Type Alkaloids

This compound belongs to the lycoctonine-type C19-diterpenoid alkaloids, a class of natural products characterized by a complex, fused polycyclic skeleton. nih.gov The structure of these alkaloids, including this compound, has been primarily elucidated using 13C nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.com A database of 13C NMR spectra for over 100 naturally occurring C19-diterpenoid alkaloids has been instrumental in identifying the structures of newly isolated compounds. cdnsciencepub.com

The lycoctonine (B1675730) skeleton is a subtype of diterpene alkaloids found in plants of the Aconitum and Delphinium species. mdpi.com These compounds are known for their structural diversity, arising from various substitutions on the core framework. mdpi.com this compound shares its fundamental lycoctonine-type C19-diterpenoid alkaloid structure with numerous other compounds, including delcosine (B12295418), lycoctonine, and browniine. clockss.orgthieme-connect.com

A key feature used in the comparative analysis of these alkaloids is the substitution pattern on the C19-diterpenoid skeleton. For instance, this compound has been isolated alongside delcosine and lycoctonine from various plant sources. thieme-connect.comcapes.gov.br The structural relationship between these compounds is often determined by comparing their spectroscopic data, particularly 1H and 13C NMR. cdnsciencepub.comresearchgate.net For example, the structures of delvestine and delvestidine were established through correlation with this compound and lycoctonine, respectively, based on their 13C NMR data. cdnsciencepub.com

The presence and position of functional groups such as hydroxyls, methoxyls, and ester groups differentiate the various lycoctonine-type alkaloids. researchgate.netclockss.org For example, 18-O-methylthis compound, as its name suggests, is a derivative of this compound with a methyl group at the C-18 oxygen. nih.gov Similarly, other related alkaloids show variations in methylation and hydroxylation patterns. clockss.orgtandfonline.com

Revisions and Refinements in this compound and Analogue Structural Assignments

The structural elucidation of complex molecules like this compound and its analogues is an iterative process, and historical assignments are sometimes subject to revision based on new evidence. A significant revision in the broader lycoctonine family of alkaloids concerned the stereochemistry at the C-1 position. An X-ray analysis of des(oxymethylene)lycoctonine hydriodide led to a correction, establishing that all alkaloids related to lycoctonine possess a 1α-methoxyl group. cdnsciencepub.com This finding had broad implications for the stereochemical assignment of numerous related compounds.

While no major revisions to the core structure of this compound itself are prominently reported, the continuous refinement of spectroscopic techniques, particularly 2D NMR, has led to more precise and complete assignments of 1H and 13C NMR data for many lycoctonine-type alkaloids. researchgate.net For instance, a detailed NMR study of compounds isolated from Consolida orientalis, including this compound, resulted in the revision of some 13C NMR signal assignments for related alkaloids like 14-demethyltuguaconitine and takaosamine. researchgate.netacs.org

The chemical correlation between alkaloids has also been a source of clarification. For example, it was once indicated that this compound could be converted to delphatine, but this was later corrected, stating that this conversion had not been achieved. clockss.org

Furthermore, the total synthesis of related alkaloids has played a crucial role in confirming or revising proposed structures. The total synthesis of (−)-talatisamine, for example, also led to a structural revision of another related C19 diterpenoid alkaloid, (−)-liljestrandisine. acs.orgnih.govresearchgate.netchemrxiv.org These synthetic achievements provide unambiguous proof of a molecule's constitution and stereochemistry, solidifying the structural assignments within the broader family of lycoctonine-type alkaloids.

Chemical Synthesis and Derivatization Strategies for Gigactonine

Challenges in the Total Synthesis of Complex Diterpenoid Alkaloids

The total synthesis of complex diterpenoid alkaloids, including gigactonine, is one of the most demanding areas of modern organic chemistry. These molecules are characterized by unique and intricate features that pose significant synthetic hurdles.

Structural Complexity: Diterpenoid alkaloids feature highly rigid, cage-like polycyclic frameworks. sioc-journal.cn These three-dimensional structures are often composed of multiple fused rings, creating a congested and sterically hindered environment. researchgate.net The successful construction of these elaborate scaffolds requires the development of innovative and efficient synthetic strategies.

Stereochemical Density: These molecules are rich in stereogenic centers, often with numerous contiguous chiral centers, including multiple quaternary carbons. sioc-journal.cn Establishing the correct relative and absolute stereochemistry across the entire molecule is a primary challenge that demands high levels of stereocontrol in bond-forming reactions.

Dense Functionalization: The skeletons are typically decorated with a dense array of oxygen-containing functional groups (hydroxyls, methoxys, esters), which require careful management throughout a synthetic sequence. sioc-journal.cn The need for protecting groups and the potential for undesired side reactions with these functionalities add layers of complexity to any synthetic plan.

The pursuit of these targets has driven the invention of novel synthetic methods and strategies, yet the synthesis of many, like this compound, remains an unsolved problem. The ultimate goal is to achieve an "ideal" synthesis that is not only successful in producing the target but is also efficient, scalable, and practical.

Synthetic Approaches to the this compound Skeletal Framework

As of this writing, a total synthesis of this compound has not been reported in the scientific literature. The absence of a completed synthesis underscores the profound challenges presented by its specific arrangement of rings and functional groups. However, the field of diterpenoid alkaloid synthesis offers a variety of advanced strategies that have been successfully applied to molecules of comparable complexity and which could, in principle, be adapted for the construction of the this compound framework.

Key strategies in the field include:

Fragment Coupling Approaches: These strategies involve the independent synthesis of two complex fragments of the target molecule, which are then joined together late in the synthesis. This convergent approach allows for the accumulation of material before the challenging coupling and final ring-closing steps.

Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions are powerful tools for rapidly building the polycyclic core of these alkaloids. An oxidative dearomatization/Diels-Alder (OD/DA) sequence, for instance, has been effectively used to form the common [2.2.2]-bicyclic ring systems found in many of these natural products.

Cascade Reactions: Tandem or cascade reactions, where multiple bonds are formed in a single operation from a carefully designed precursor, offer an efficient route to complex cores. These can include aza-Prins cyclizations or tandem cyclization/Mannich reactions. beilstein-journals.org

The successful synthesis of the this compound skeleton will likely require a combination of these established methods or the invention of entirely new chemical transformations to overcome the specific stereochemical and topological hurdles it presents.

Semi-Synthesis of this compound Analogues and Derivatives

While total synthesis remains elusive, this compound itself, isolated from natural sources such as Aconitum gigas, has served as a starting material for the creation of various analogues through semi-synthesis. These derivatives are often prepared to explore structure-activity relationships (SAR), particularly for properties like insecticidal or antifeedant activity. mdpi.comnih.gov

Several derivatizations of this compound have been reported:

Acetylation: Treatment of this compound with acetic anhydride (B1165640) in pyridine (B92270) yields a 1,18-diacetyl derivative. rsc.org In a study investigating insect antifeedant properties, a 1,18-O-diacetyl-19-oxo-gigactonine was semi-synthesized from this compound. mdpi.comnih.govresearchgate.net

Methylation: The methylation of this compound leads to different products depending on the reaction conditions. Using potassium hydride, dimethyl sulfoxide (B87167) (DMSO), and methyl iodide results in a mixture of di- and tri-methylated products. rsc.orgchemistry-chemists.com In contrast, using sodium hydride in dimethylformamide (DMF) with methyl iodide affords a dimethyl derivative as well as delsoline, indicating a more complex transformation. rsc.orgchemistry-chemists.com

Oxidation: this compound can be oxidized using N-chlorosuccinimide and dimethyl sulfate (B86663) to produce gigactonal, which involves the conversion of a hydroxyl group to an aldehyde. rsc.org

These transformations demonstrate that the natural product can be chemically manipulated to produce novel compounds for further study.

Interactive Table: Semi-Synthetic Derivatives of this compound

| Derivative Name | Starting Material | Reagents/Method | Modification | Purpose/Activity Studied | Citation(s) |

|---|---|---|---|---|---|

| 1,18-Diacetylthis compound | This compound | Acetic anhydride, pyridine | Di-acetylation | Chemical derivatization | rsc.org |

| 1,18-O-Diacetyl-19-oxo-gigactonine | This compound | Not specified | Di-acetylation and Oxidation | Insect antifeedant/toxic activity | mdpi.comnih.govresearchgate.net |

| Di- and Tri-methylated this compound | This compound | KH, DMSO, MeI | Methylation | Chemical derivatization | rsc.orgchemistry-chemists.com |

| 7,18-Dimethylthis compound and Delsoline | This compound | NaH, DMF, MeI | Di-methylation and structural rearrangement | Chemical derivatization | rsc.orgchemistry-chemists.com |

Regioselective Functionalization and Modification Methodologies

The semi-syntheses described above are practical examples of regioselective functionalization, where specific reactive sites on the complex this compound molecule are targeted. The ability to selectively modify one functional group in the presence of many others is a cornerstone of complex molecule chemistry.

Regioselective Acylation: The formation of the 1,18-diacetyl derivative demonstrates the selective acylation of the hydroxyl groups at the C-1 and C-18 positions. rsc.org These are likely the most sterically accessible and reactive hydroxyl groups under the given reaction conditions (acetic anhydride in pyridine). This selectivity avoids the modification of other hydroxyls, such as the more sterically hindered ones at C-6 and C-14.

Regioselective Methylation: The differing outcomes of methylation highlight the critical role of the chosen methodology. The use of a very strong base like potassium hydride in DMSO likely generates multiple alkoxides, leading to less selective di- and tri-methylation. rsc.org Conversely, the milder sodium hydride in DMF allows for a more controlled reaction, selectively producing a dimethyl derivative and, remarkably, facilitating a rearrangement to form delsoline. rsc.orgchemistry-chemists.com This illustrates how tuning reaction conditions can finely control regiochemical outcomes.

Regioselective Oxidation: The synthesis of gigactonal from this compound points to the selective oxidation of a primary alcohol to an aldehyde. rsc.org The hydroxyl group at C-19 in the lycoctonine (B1675730) skeleton is often part of a C-4 hydroxymethyl group, which as a primary alcohol, is more susceptible to oxidation to an aldehyde than the numerous secondary alcohols elsewhere on the molecule.

These methodologies are crucial for generating targeted analogues and for SAR studies, allowing researchers to probe the function of each part of the molecule by observing how chemical changes affect its biological properties.

Mechanistic Biological Studies of Gigactonine Activity in Vitro and Non Clinical Models

Enzyme Inhibition Studies: Cholinesterase Inhibition by Gigactonine

This compound, a diterpene alkaloid isolated from plants of the Delphinium and Consolida genera, has garnered attention for its potential biological activities, including its capacity to inhibit cholinesterase enzymes. Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Dysregulation of this system is implicated in various neurological disorders, making cholinesterase inhibitors a significant area of research for therapeutic development. Studies have investigated this compound's interaction with these enzymes to elucidate its mechanism of action.

Biochemical Assay Methodologies

The assessment of this compound's cholinesterase inhibitory potential typically involves established biochemical assay methodologies. A common approach utilizes Ellman's test , a colorimetric assay that measures the rate of acetylcholine hydrolysis by detecting the release of thiocholine, which reacts with a disulfide reagent to produce a yellow-colored product. This method allows for the quantification of enzyme activity and the determination of inhibitory effects by various compounds, including this compound nih.govnih.gov.

Furthermore, to understand the nature of the inhibition, kinetic studies are performed. These often involve analyzing the enzyme's activity across a range of substrate concentrations in the presence and absence of the inhibitor. This data is then plotted using Michaelis-Menten kinetics and Lineweaver-Burk plots . These graphical representations help characterize the type of inhibition (e.g., competitive, non-competitive, uncompetitive) by examining changes in kinetic parameters such as Vmax and Km nih.govnumberanalytics.combgc.ac.in. For instance, analysis of Michaelis-Menten and Lineweaver-Burk plots has been used to characterize the mode of inhibition for related diterpene alkaloids on AChE nih.gov.

Advanced Analytical and Separation Methodologies in Gigactonine Research

High-Performance Chromatographic Techniques for Gigactonine Isolation and Purity Assessment

High-performance chromatographic techniques are indispensable tools in the study of this compound, enabling its effective isolation from complex plant extracts and rigorous assessment of its purity.

Liquid Chromatography (LC) Applications

Liquid Chromatography (LC), especially High-Performance Liquid Chromatography (HPLC), is a cornerstone in the analysis of this compound. HPLC is widely recognized for its utility and ease of use in separating and quantifying active compounds from diverse plant samples ksu.edu.tr. Studies have consistently employed HPLC for the isolation and analysis of alkaloids, including this compound, from Aconitum and Consolida species ksu.edu.trfrontiersin.orgmdpi.comhumanjournals.comresearchgate.netrsc.orgbjmu.edu.cnu-szeged.huresearchgate.netresearchgate.nettsmu.eduthieme-connect.comnih.govresearchgate.netresearchgate.netacs.orginformaticsjournals.co.in.

HPLC methods, often coupled with detectors like Diode Array Detectors (DAD) and Mass Spectrometry (MS), allow for both qualitative and quantitative analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable due to its high sensitivity and specificity, enabling precise identification and quantification of this compound even in complex mixtures mdpi.comtsmu.eduinformaticsjournals.co.inlcms.czjasco.com.brnih.govrsc.orgnih.govmdpi.com. Techniques such as LC-DAD-ESI/MSn provide detailed analytical profiles tsmu.edu. Furthermore, preparative HPLC is utilized for the isolation of pure this compound from plant extracts humanjournals.comnih.govjasco.com.brmdpi.com. Specific HPLC methods have been developed and validated for the quantitative analysis of aconite roots, a source of this compound u-szeged.huresearchgate.net. In addition to RP-HPLC, other chromatographic techniques like gel filtration chromatography (GFC) using Sephadex LH-20 have been employed in conjunction with HPLC for this compound isolation frontiersin.orgresearchgate.net.

Preparative and Analytical Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental technique for the qualitative analysis and initial isolation of this compound. It is frequently used for comparing isolated compounds against reference standards and for monitoring the progress of separation during extraction humanjournals.comu-szeged.huresearchgate.netclockss.org. TLC on stationary phases such as silica (B1680970) gel (e.g., Al₂O₃ plates) is a common practice in the isolation process frontiersin.orghumanjournals.comu-szeged.huclockss.orgrochester.edu.

Preparative Thin-Layer Chromatography (Prep TLC) is a valuable method for purifying smaller quantities of this compound from natural extracts, offering a rapid means to separate components rochester.eduu-szeged.hu. While TLC fingerprinting can provide an indication of purity, HPLC generally offers superior enrichment and resolution for purity assessment informaticsjournals.co.in. TLC is also employed for the general detection and identification of alkaloids within plant extracts mdpi.comecomole.com.

Quantitative Analysis Methods for this compound in Plant Extracts

Accurate quantification of this compound in plant materials is crucial for understanding its distribution and for quality control purposes. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Quantification Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and definitive identification of this compound ksu.edu.trfrontiersin.orgmdpi.comrsc.orgu-szeged.huresearchgate.netnih.govresearchgate.netresearchgate.netacs.orginformaticsjournals.co.inecomole.comacs.org. Advanced NMR techniques, including 1D (¹H, ¹³C) and 2D NMR experiments such as COSY, NOESY, HSQC, and HMBC, are extensively used to map out the complex molecular structure of this compound and its related compounds, providing detailed chemical shift assignments ksu.edu.trfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netacs.orgacs.org. While direct spectroscopic quantification of this compound using UV-Vis is less commonly reported compared to chromatographic methods, quantitative ¹H NMR procedures have been developed for other plant compounds, offering a potential avenue for direct quantification without prior chromatographic separation ksu.edu.tr.

Chromatographic Quantification Techniques (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry are paramount for the quantitative analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) has been employed for the identification and analysis of alkaloids, including this compound frontiersin.orgrsc.org. However, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preferred method due to its high sensitivity, specificity, and ability to handle complex matrices, making it ideal for the accurate quantification of this compound in plant extracts mdpi.comtsmu.eduinformaticsjournals.co.inlcms.czjasco.com.brnih.govrsc.orgnih.govmdpi.com. LC-MS methods, often utilizing techniques like electrospray ionization (ESI), provide robust capabilities for both qualitative and quantitative measurements lcms.cznih.govrsc.orgnih.gov. Validated HPLC methods are also integral to quantifying this compound and other active compounds in plant materials ksu.edu.trresearchgate.net.

Chemoproteomics Approaches for Enzyme Discovery in Biosynthesis

While direct chemoproteomics studies specifically targeting this compound are not explicitly detailed in the available literature, significant progress has been made in understanding the biosynthesis of diterpenoid alkaloids (DAs) in related species. Research employs integrated genomic, transcriptomic, and metabolomic analyses to identify candidate genes and enzymes involved in the complex DA biosynthetic pathways frontiersin.orgresearchgate.netjipb.net.

Key enzyme families implicated in the biosynthesis of DAs, such as ent-copalyl diphosphate (B83284) synthases (CPSs), ent-kaurene (B36324) synthases (KS), kaurene oxidases, cyclases, aminotransferases, cytochrome P450 monooxygenases (CYPs), O-methyltransferases (OMTs), and BAHD acyltransferases, have been identified in Aconitum and Delphinium species frontiersin.orgresearchgate.netnih.gov. For instance, studies have pinpointed enzymes like terpene synthases, P450s, and reductases as crucial for the initial steps in the biosynthesis of the atisinium skeleton nih.gov. These multi-omics approaches provide a foundation for identifying the enzymatic machinery responsible for constructing the complex diterpenoid alkaloid structures, including this compound.

Compound List

Ajacine

Ajaconine

Aconosine

Acovulparine

Acotoxinine

Acotoxicine

Browniine

Cammaconine

Columbianine

Consolidine

Consorientaline

Delcaroline

Delectinine

Delsoline

Delphatine

18-Demethylpubescenine

1-O-Demethylswatinine

Davisin

14-Deacetylpubescenine

1,18-O-diacetyl-19-oxo-gigactonine

14-O-diacetylcardiopetaline

Dehydronapelline

12-Epidehydronapelline

this compound

Hetisane

Hetisinone

Hetisine

Hokbusine A

10-Hydroxy-8-O-methyltalatizamine

Hyperoside

Isotalatizidine

Leucanthumsine

Lycaconitine

Methyllycaconitine

Neolinine

Neoline

Nodularin

Ochratoxin-a

Ota-a

Pyroaconitine

Pubescenine

Ranaconitine

Rutin

Septentriodine

Songoramine

Songorine

Swatinine

Takaosamine

Tatsiensine

Future Directions and Emerging Research Avenues for Gigactonine

Integrated Omics Approaches in Natural Product Discovery

The discovery and characterization of natural products like Gigactonine can be significantly accelerated and deepened through the application of integrated omics approaches. Genomics, transcriptomics, and metabolomics can provide a holistic view of the biosynthetic pathways and regulatory mechanisms involved in this compound production within its host organisms. By analyzing the complete genome of Aconitum or Consolida species, researchers can identify the genes responsible for this compound biosynthesis. Transcriptomic analysis under various environmental or developmental conditions can reveal which genes are actively expressed, offering insights into the regulation of alkaloid production. Metabolomic profiling can then identify key intermediates and end products, correlating genetic information with actual compound output. This integrated approach is crucial for understanding the biosynthesis of complex alkaloids, potentially leading to the identification of novel this compound analogs or improved production strategies researchgate.net.

Computational Chemistry and In Silico Modeling for Structural and Mechanistic Prediction

Computational chemistry and in silico modeling offer powerful tools for predicting the structure, properties, and biological mechanisms of this compound and its derivatives. Techniques such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can elucidate how this compound interacts with biological targets. For complex alkaloids like this compound, these methods can predict potential biological activities, identify key structural features responsible for these activities, and guide the design of novel analogs with enhanced efficacy or reduced toxicity. Furthermore, computational approaches can aid in predicting reaction pathways for chemical synthesis and understanding the mechanistic basis of its known activities, such as its reported hERG-inhibiting activity u-szeged.hucapes.gov.brthieme-connect.comcapes.gov.br.

Green Chemistry and Sustainable Production of this compound and Analogs

The complex structure of this compound presents challenges for efficient and sustainable synthesis. Future research should focus on developing green chemistry approaches for its production. This includes exploring biocatalysis, employing enzymes or engineered microorganisms to synthesize this compound or its precursors, and utilizing flow chemistry for more controlled and efficient reactions. Sustainable sourcing from plant material is also important, but given the potential toxicity and slow growth of some Aconitum species, alternative production methods are vital. Developing eco-friendly synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous reagents will be key to ensuring the long-term availability of this compound and its analogs for research and potential applications.

Exploration of Novel Biological Activities in Unexplored Biological Systems (non-clinical)

While this compound has been noted for activities like hERG inhibition u-szeged.hucapes.gov.br, its full biological potential remains largely unexplored, particularly in non-clinical settings. Future research should investigate this compound's activities in a wider range of biological systems. This could include its role in plant defense mechanisms against pests or pathogens, its interactions within microbial communities, or its effects on various cellular pathways in model organisms. Studies on insecticidal and anti-feeding activities of related diterpenoid alkaloids suggest potential avenues for this compound in agricultural applications mdpi.com. Exploring its impact on environmental processes or its potential as a probe in chemical biology could also reveal novel uses.

Development of Advanced Synthetic and Biosynthetic Tools for Complex Alkaloids

The intricate molecular architecture of this compound necessitates advanced synthetic and biosynthetic tools for its efficient production and modification. Total synthesis efforts, while challenging for such complex molecules, can provide access to this compound and its analogs, allowing for structure-activity relationship studies and the generation of diverse chemical libraries. Furthermore, understanding and engineering the biosynthetic pathways of this compound in heterologous hosts through synthetic biology and metabolic engineering offers a promising route for sustainable and scalable production. This could involve identifying and expressing the genes encoding the enzymes responsible for this compound biosynthesis in easily culturable microorganisms or plants, thereby overcoming limitations associated with traditional extraction methods.

Q & A

Q. What experimental approaches are recommended for initial characterization of Gigactonine’s physicochemical properties?

Methodological Answer: Begin with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural elucidation . Pair with differential scanning calorimetry (DSC) to assess thermal stability. For purity validation, use HPLC with a diode-array detector (DAD) and orthogonal methods like capillary electrophoresis . Document protocols in triplicate to ensure reproducibility .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer: Prioritize dose-response studies using cell lines with validated genetic backgrounds. Include positive/negative controls and account for solvent interference (e.g., DMSO cytotoxicity). Use assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition assays for kinase-targeted studies) . Normalize data to cell viability metrics (MTT/XTT assays) .

Q. What statistical frameworks are essential for validating early-stage this compound data?

Methodological Answer: Apply ANOVA for multi-group comparisons and Tukey’s post hoc test for pairwise analysis. Use Cohen’s d to quantify effect sizes. For skewed distributions, non-parametric tests (Mann-Whitney U) are preferable . Pre-register analysis plans to mitigate bias .

Advanced Research Questions

Q. How can conflicting results in this compound’s pharmacokinetic (PK) profiles across studies be reconciled?

Methodological Answer: Conduct a meta-analysis using PRISMA guidelines . Stratify data by variables like species (rodent vs. primate), administration route, and formulation. Apply mixed-effects models to account for heterogeneity. Validate findings with in silico PK simulations (e.g., GastroPlus®) . Contradictions may arise from assay sensitivity or metabolite interference—replicate key experiments under standardized conditions .

Q. What strategies optimize the integration of multi-omics data in this compound mechanism-of-action studies?

Methodological Answer: Use a tiered approach:

- Transcriptomics : RNA-seq with differential expression analysis (DESeq2) and pathway enrichment (GSEA).

- Proteomics : TMT-labeled LC-MS/MS coupled with STRING database for interaction networks.

- Metabolomics : Untargeted LC-QTOF-MS with MetaboAnalyst 5.0 for pathway mapping. Cross-validate findings via CRISPR-Cas9 knockouts or siRNA silencing .

Q. How to design a systematic review assessing this compound’s safety profile across preclinical models?

Methodological Answer:

- PICOT Framework : Population (preclinical models), Intervention (this compound dosing), Comparison (vehicle/controls), Outcome (toxicity endpoints), Time (acute/chronic exposure) .

- Data Synthesis : Use SYRCLE’s risk-of-bias tool for animal studies. Aggregate adverse events via random-effects meta-analysis in RevMan. Address publication bias with funnel plots and Egger’s test .

Q. What methodologies resolve discrepancies in this compound’s receptor-binding affinity reported in crystallography vs. SPR assays?

Methodological Answer:

- X-ray Crystallography : Confirm ligand occupancy maps and refine B-factors to exclude artefactual binding.

- Surface Plasmon Resonance (SPR) : Validate buffer conditions (pH, ionic strength) and sensor chip immobilization efficiency.

- Cross-Validation : Perform isothermal titration calorimetry (ITC) for thermodynamic consistency . Discrepancies may reflect dynamic vs. static binding states .

Data Synthesis & Reporting

Q. What are best practices for compiling this compound’s structure-activity relationship (SAR) data into a reusable database?

Methodological Answer:

- Data Curation : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Annotate entries with PubChem IDs, IC50 values, and assay conditions.

- Tools : KNIME workflows for data harmonization; SQL or GraphQL for query optimization.

- Validation : External benchmarking against ChEMBL or BindingDB entries .

Q. How to address reproducibility challenges in this compound’s synthetic protocols?

Methodological Answer:

- Stepwise Documentation : Record reaction parameters (temp, catalysts, purity of precursors) via electronic lab notebooks (ELNs).

- Open-Source Validation : Share protocols on platforms like Protocols.io for community verification .

- Advanced Analytics : Use process analytical technology (PAT) for real-time reaction monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.